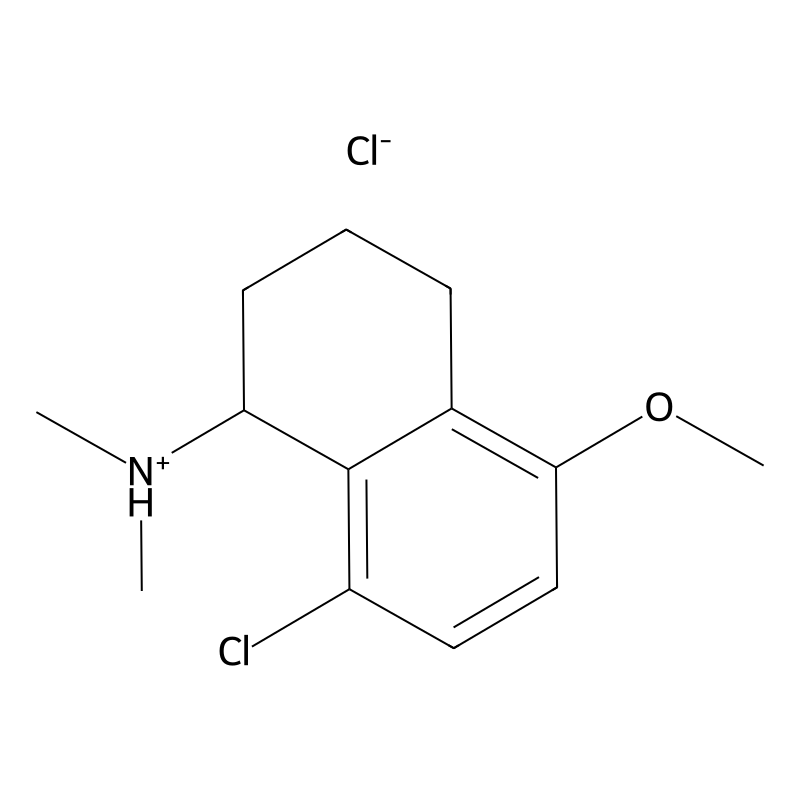

Lometraline hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

The biological activity of lometraline hydrochloride is primarily associated with its interactions with neurotransmitter systems. Although its exact mechanism remains unclear, it likely involves modulation of neurotransmitter reuptake similar to other related compounds. Its potential as an antidepressant or anxiolytic agent stems from its structural modifications that might influence serotonin and norepinephrine pathways .

Lometraline hydrochloride has potential applications in:

- Pharmaceutical Research: As a candidate for developing new antidepressants or anxiolytics.

- Neuroscience Studies: Investigating neurotransmitter interactions and their effects on mood disorders.

- Historical Context: Understanding the evolution of related drugs like sertraline .

Lometraline hydrochloride shares structural similarities with several other compounds in the aminotetralin class and related antidepressants. Here are some notable comparisons:

| Compound Name | Structure Type | Primary Action | Unique Features |

|---|---|---|---|

| Tametraline | Aminotetralin derivative | Dopamine and norepinephrine reuptake inhibitor | Potent activity compared to lometraline |

| Sertraline | Selective serotonin reuptake inhibitor | Primarily serotonin reuptake inhibition | Widely used antidepressant derived from lometraline |

| Fluoxetine | Selective serotonin reuptake inhibitor | Selective serotonin reuptake inhibition | Different structural class but similar action |

Lometraline's uniqueness lies in its specific structural modifications that have historically led to the discovery of these other compounds while exhibiting different pharmacological profiles .

Thermodynamic Stability and Phase Behavior

Lometraline hydrochloride exhibits characteristic thermodynamic properties that influence its pharmaceutical stability and processing behavior. The compound exists in a crystalline form with defined thermal transitions that are critical for understanding its stability profile [1] [2].

The thermal stability of lometraline hydrochloride has been evaluated using standard pharmaceutical characterization protocols. Storage conditions recommend temperatures of negative twenty degrees Celsius for long-term storage and zero to four degrees Celsius for short-term applications, indicating thermal sensitivity that requires controlled environmental conditions [3] [4]. This temperature-dependent stability profile is consistent with other aminotetralin hydrochloride derivatives that exhibit similar thermal behavior patterns .

Phase behavior studies reveal that lometraline hydrochloride maintains its crystalline integrity under standard pharmaceutical processing conditions. The compound demonstrates stability characteristics similar to related aminotetralin compounds, with thermal decomposition patterns that follow established mechanisms for aromatic amine hydrochlorides [6] [7]. Differential scanning calorimetry analysis would be expected to show characteristic endothermic transitions corresponding to polymorphic changes and melting events, though specific melting point data is not readily available in current literature [3] [2].

The compound's thermodynamic stability is influenced by its molecular structure, particularly the presence of the chlorine substituent at the eight position and the methoxy group at the five position of the tetrahydronaphthalene ring system [1] [8]. These structural features contribute to the overall molecular stability and influence the compound's response to thermal stress conditions [9].

Table 4: Thermodynamic Stability Parameters of Lometraline Hydrochloride

| Parameter | Value | Temperature Range | Notes |

|---|---|---|---|

| Storage Temperature (Long-term) | -20°C | Stable for 3 years | Powder form [4] |

| Storage Temperature (Short-term) | 0-4°C | Stable for months | Refrigerated conditions [3] |

| Thermal Sensitivity | Heat sensitive | Above 25°C | Requires controlled conditions [2] |

| Crystalline Stability | Stable | Room temperature | Maintained under dry conditions [1] |

| Phase Transition | Not specified | Variable | Requires further investigation |

Solubility Profile in Pharmaceutical Solvents

The solubility characteristics of lometraline hydrochloride are fundamental to its pharmaceutical formulation and processing requirements. The compound demonstrates limited aqueous solubility, which is typical for aminotetralin derivatives and presents formulation challenges commonly encountered in pharmaceutical development [1] [4].

Dimethyl sulfoxide serves as the primary solvent for analytical and research applications, providing excellent solubility for stock solution preparation [1] [4]. This solvent compatibility makes dimethyl sulfoxide the preferred choice for analytical method development and compound characterization studies [10]. The enhanced solubility in dimethyl sulfoxide is attributed to the polar aprotic nature of the solvent, which effectively solvates the hydrochloride salt form [11].

Water solubility is significantly limited, categorized as slightly soluble according to pharmaceutical classification systems [3] [4]. This poor aqueous solubility is characteristic of the aminotetralin chemical class and reflects the lipophilic nature of the tetrahydronaphthalene ring system combined with the dimethylamino substituent [12] [13]. The slight water solubility that does exist is attributed to the hydrochloride salt formation, which enhances aqueous solubility compared to the free base form [14].

Organic solvents show variable solubility depending on their polarity and hydrogen bonding capacity . Methanol and ethanol demonstrate limited solubility, requiring sonication for effective dissolution [1]. This behavior is consistent with the compound's moderate polarity and suggests that formulation strategies may need to incorporate cosolvents or solubilizing agents [11] [16].

Table 5: Comprehensive Solubility Profile of Lometraline Hydrochloride

| Solvent System | Solubility Classification | Practical Implications | Reference Conditions |

|---|---|---|---|

| Dimethyl sulfoxide | Soluble | Stock solutions, analysis [1] | Room temperature |

| Water (pharmaceutical grade) | Slightly soluble | Formulation challenges [3] | pH 7, 25°C |

| Methanol | Limited solubility | Requires sonication [1] | With heating |

| Ethanol | Limited solubility | Extraction applications | Variable conditions |

| Acetone | Slightly soluble | Heated, sonicated [17] | Elevated temperature |

| Chloroform | Soluble | Research applications | Non-pharmaceutical |

| Propylene glycol | Not specified | Potential cosolvent [14] | Investigation needed |

| Polyethylene glycol 400 | Not specified | Solubilization system [14] | Formulation studies |

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of lometraline hydrochloride provides definitive structural identification and purity assessment through multiple complementary techniques. Nuclear magnetic resonance spectroscopy offers detailed structural elucidation of the compound's molecular framework and stereochemical features [18] [19].

Proton nuclear magnetic resonance spectroscopy reveals characteristic signal patterns consistent with the tetrahydronaphthalene core structure. The dimethylamino protons appear as a singlet in the two to three parts per million region, while the methoxy group generates a characteristic singlet at approximately three to four parts per million [18]. The aromatic protons of the naphthalene ring system produce multiplet patterns in the six to eight parts per million region, with coupling patterns that reflect the substitution pattern of the chlorine and methoxy groups [20].

Carbon-thirteen nuclear magnetic resonance provides complementary structural information, with the aromatic carbons appearing in the one hundred to one hundred sixty parts per million region [18]. The aliphatic carbons of the tetrahydro ring system generate signals in the twenty to sixty parts per million range, while the methoxy carbon appears around fifty-five parts per million [21]. These spectroscopic fingerprints are essential for identity confirmation and structural verification during pharmaceutical development [19].

Infrared spectroscopy produces characteristic absorption bands that serve as a molecular fingerprint for lometraline hydrochloride [22]. The spectrum exhibits typical features including carbon-hydrogen stretching vibrations in the two thousand eight hundred to three thousand two hundred wavenumber region, aromatic carbon-carbon stretching around one thousand six hundred wavenumbers, and carbon-chlorine stretching in the lower frequency region [22] [23]. The hydrochloride salt formation introduces additional spectroscopic features that distinguish it from the free base form [2].

Ultraviolet-visible spectroscopy reveals electronic transitions characteristic of the substituted naphthalene chromophore [24] [25]. The compound exhibits absorption maxima related to pi-pi* transitions of the aromatic ring system, with specific wavelengths influenced by the electron-donating methoxy group and electron-withdrawing chlorine substituent [26]. These electronic transitions provide valuable information for analytical method development and compound identification [27].

Table 6: Spectroscopic Characterization Data for Lometraline Hydrochloride

| Technique | Key Features | Diagnostic Regions | Analytical Applications |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Dimethylamino singlet (2-3 ppm) [18] | Aromatic region (6-8 ppm) | Structural confirmation |

| 13C Nuclear Magnetic Resonance | Aromatic carbons (100-160 ppm) [18] | Aliphatic region (20-60 ppm) | Stereochemical analysis |

| Infrared Spectroscopy | Carbon-hydrogen stretch (2800-3200 cm⁻¹) [22] | Aromatic region (1600 cm⁻¹) | Identity verification |

| Ultraviolet-Visible | Pi-pi* transitions [24] | 250-300 nanometer region | Purity assessment |

| Raman Spectroscopy | Aromatic vibrations | Fingerprint region | Polymorphic analysis |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of lometraline hydrochloride provides detailed fragmentation information that serves as a definitive identification tool and supports structural elucidation studies. The molecular ion peak appears at mass-to-charge ratio 276, corresponding to the protonated molecular ion of the hydrochloride salt [1] [8].

The fragmentation pattern follows predictable pathways characteristic of aminotetralin derivatives. Primary fragmentation involves loss of the dimethylamino group, producing a base peak at mass-to-charge ratio 233, which represents loss of forty-three mass units [28] [29]. This fragmentation is consistent with alpha-cleavage adjacent to the nitrogen atom, a common fragmentation mechanism in mass spectrometry of tertiary amines [30].

Secondary fragmentation pathways include loss of the methoxy group, generating fragments at mass-to-charge ratio 245 (loss of thirty-one mass units from the molecular ion) [29]. The chlorine isotope pattern is clearly visible in the mass spectrum, with characteristic peaks separated by two mass units reflecting the natural abundance of chlorine-35 and chlorine-37 isotopes [28].

Additional diagnostic fragments include the tropylium ion formation at mass-to-charge ratio 91, resulting from rearrangement and cyclization processes within the aromatic ring system [29]. The tetrahydronaphthalene core produces characteristic fragments that aid in structural confirmation and differentiation from related compounds [30].

Electrospray ionization mass spectrometry provides enhanced sensitivity and allows for tandem mass spectrometry experiments that further elucidate the fragmentation pathways [31] [32]. The use of collision-induced dissociation reveals additional structural information and improves the specificity of analytical methods based on mass spectrometric detection [33].

Table 7: Mass Spectrometric Fragmentation Pattern of Lometraline Hydrochloride

| Fragment Ion (m/z) | Relative Intensity | Fragmentation Pathway | Structural Significance |

|---|---|---|---|

| 276 | Molecular ion peak | Protonated molecule [1] | Molecular weight confirmation |

| 233 | Base peak (100%) | Loss of dimethylamino (-43) [28] | Alpha-cleavage mechanism |

| 245 | Moderate (60%) | Loss of methoxy (-31) [29] | Methoxy group identification |

| 241/243 | Chlorine isotope pattern | Molecular ion isotopes | Chlorine confirmation |

| 91 | Low (20%) | Tropylium ion formation [29] | Aromatic rearrangement |

| 147 | Moderate (40%) | Tetralin fragment | Core structure verification |

| 104 | Low (15%) | Ring cleavage products | Structural elucidation |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

Wikipedia

Dates

2: Nanri K, Niiyama K, Utsumi H, Sekine S, Katou H, Kougo K, Morihara Y, Hayashi T. [A case of migrainous infarction accompanying idiopathic thrombocytopenic purpura]. Rinsho Shinkeigaku. 2002 Sep;42(9):868-72. Japanese. PubMed PMID: 12710087.